Cas no 188014-55-3 (2-(3-chlorophenyl)butanoic acid)

2-(3-Chlorophenyl)butanoic acid is a chlorinated aromatic carboxylic acid with the molecular formula C₁₀H₁₁ClO₂. This compound is characterized by its butanoic acid backbone substituted with a 3-chlorophenyl group at the α-position, imparting distinct reactivity and structural features. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both the carboxylic acid and chloroaryl functionalities allows for further derivatization, enabling applications in coupling reactions, esterifications, and amide formations. Its well-defined structure and consistent purity make it suitable for research and industrial processes requiring precise chemical building blocks.
2-(3-chlorophenyl)butanoic acid structure
188014-55-3 structure
Product Name:2-(3-chlorophenyl)butanoic acid
CAS No:188014-55-3
MF:
MW:
CID:4626425
PubChem ID:53447123
Update Time:2025-06-20

2-(3-chlorophenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-chlorophenyl)butanoic acid

2-(3-chlorophenyl)butanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1696001-250mg
2-(3-Chlorophenyl)butanoic acid
188014-55-3 98%
250mg
¥4273 2023-04-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1696001-1g
2-(3-Chlorophenyl)butanoic acid
188014-55-3 98%
1g
¥10699 2023-04-09
Chemenu
CM463232-100mg
2-(3-chlorophenyl)butanoic acid
188014-55-3 95%+
100mg
$303 2023-03-25
Chemenu
CM463232-250mg
2-(3-chlorophenyl)butanoic acid
188014-55-3 95%+
250mg
$423 2023-03-25
Chemenu
CM463232-500mg
2-(3-chlorophenyl)butanoic acid
188014-55-3 95%+
500mg
$714 2023-03-25
Enamine
EN300-1138658-0.05g
2-(3-chlorophenyl)butanoic acid
188014-55-3 95%
0.05g
$197.0 2023-10-26
Enamine
EN300-1138658-0.1g
2-(3-chlorophenyl)butanoic acid
188014-55-3 95%
0.1g
$293.0 2023-10-26
Enamine
EN300-1138658-0.25g
2-(3-chlorophenyl)butanoic acid
188014-55-3 95%
0.25g
$418.0 2023-10-26
Enamine
EN300-1138658-0.5g
2-(3-chlorophenyl)butanoic acid
188014-55-3 95%
0.5g
$656.0 2023-10-26
Enamine
EN300-1138658-1.0g
2-(3-chlorophenyl)butanoic acid
188014-55-3 95%
1g
$842.0 2023-06-09

Additional information on 2-(3-chlorophenyl)butanoic acid

2-(3-Chlorophenyl)butanoic Acid (CAS No. 188014-55-3): An Overview of Its Properties, Applications, and Recent Research

2-(3-Chlorophenyl)butanoic acid (CAS No. 188014-55-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 3-chlorophenylbutyric acid, is characterized by its unique structure, which includes a chlorinated phenyl ring and a butanoic acid moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable molecule for various applications.

The molecular formula of 2-(3-chlorophenyl)butanoic acid is C10H11ClO2, and its molecular weight is approximately 196.64 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical properties, including melting point and solubility, are crucial for its handling and application in laboratory settings.

In the realm of organic synthesis, 2-(3-chlorophenyl)butanoic acid serves as an important building block for the synthesis of more complex molecules. Its reactivity is influenced by the presence of the chlorinated phenyl ring and the carboxylic acid group. For instance, the carboxylic acid can undergo esterification, amide formation, and other derivatization reactions, while the chlorinated phenyl ring can participate in substitution reactions or serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Recent research has explored the biological activities of 2-(3-chlorophenyl)butanoic acid. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest potential applications in the development of anti-inflammatory drugs for conditions such as arthritis and inflammatory bowel disease (IBD).

Beyond its anti-inflammatory effects, 2-(3-chlorophenyl)butanoic acid has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways such as p53 and Bcl-2, which are key regulators of cell survival and death.

In the pharmaceutical industry, 2-(3-chlorophenyl)butanoic acid is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure allows it to be incorporated into drug molecules with specific therapeutic targets. For example, it has been used in the development of drugs targeting G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes and diseases.

The environmental impact of 2-(3-chlorophenyl)butanoic acid is another area of interest. Studies have investigated its biodegradability and potential effects on aquatic ecosystems. While initial findings suggest that it is relatively stable under environmental conditions, further research is needed to fully understand its long-term impact on the environment.

In conclusion, 2-(3-chlorophenyl)butanoic acid (CAS No. 188014-55-3) is a multifaceted compound with a wide range of applications in organic synthesis, biological research, and pharmaceutical development. Its unique chemical structure endows it with valuable properties that make it an important molecule for both academic and industrial purposes. Ongoing research continues to uncover new insights into its potential uses and mechanisms of action, highlighting its significance in the scientific community.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk